molecular formula C6H6Cl2N2 B1610610 2,6-Dichloro-5-methylpyridin-3-amine CAS No. 58596-89-7

2,6-Dichloro-5-methylpyridin-3-amine

Katalognummer: B1610610
CAS-Nummer: 58596-89-7
Molekulargewicht: 177.03 g/mol
InChI-Schlüssel: OWYDPZWYAJXJAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-5-methylpyridin-3-amine (CAS 58596-89-7) is a pyridine derivative of interest in chemical and pharmaceutical research. Its molecular formula is C6H6Cl2N2, with a molecular weight of 177.03 g/mol . This compound features a pyridine ring system substituted with two chlorine atoms and an amine group, a structure that is often utilized as a key synthetic intermediate or building block in organic synthesis . Pyridine derivatives are frequently explored for their utility in developing non-linear optical (NLO) materials, in catalysis, and as core structures in medicinal chemistry for drug discovery . The presence of halogen atoms and the amine group on the aromatic ring makes it a versatile precursor for further functionalization through various coupling reactions. Researchers value this compound for creating novel molecular entities with potential applications in material science and as bioactive agents. This product is classified with the signal word "Danger" and has hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled . It requires careful handling and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-dichloro-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYDPZWYAJXJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483106
Record name 2,6-Dichloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-89-7
Record name 2,6-Dichloro-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

What are the physical and chemical properties of 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,6-Dichloro-5-methylpyridin-3-amine

This guide provides an in-depth technical overview of 2,6-dichloro-5-methylpyridin-3-amine (CAS No. 58596-89-7), a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, explore its synthetic pathways and reactivity, and discuss its applications, grounding all information in established scientific principles and authoritative data.

Introduction: The Strategic Value of a Dichlorinated Pyridine Amine

Halogenated pyridines are a cornerstone of medicinal chemistry and agrochemical synthesis.[1] The strategic placement of chloro- and amino- functional groups on the pyridine scaffold provides a versatile platform for constructing complex molecular architectures. 2,6-Dichloro-5-methylpyridin-3-amine is of particular interest due to its multiple reactive sites. The two chlorine atoms, activated by the electron-deficient nature of the pyridine ring, are susceptible to nucleophilic displacement, while the amino group offers a handle for a wide array of chemical transformations such as acylation and alkylation.[1][2] This guide aims to consolidate the available technical data and provide expert insights into the practical application of this valuable intermediate.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for 2,6-Dichloro-5-methylpyridin-3-amine is summarized below. It is critical to note that while some data points are readily available, others, such as melting and boiling points, are not consistently reported in public literature, a common challenge for specialized reagents.

Identifiers and Structural Information
  • IUPAC Name: 2,6-dichloro-5-methylpyridin-3-amine

  • CAS Number: 58596-89-7[3]

  • Molecular Formula: C₆H₆Cl₂N₂[3]

  • Molecular Weight: 177.03 g/mol [3]

  • Canonical SMILES: NC1=CC(C)=C(Cl)N=C1Cl

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Physical State Solid[4]
Molecular Weight 177.03 g/mol [3][5]
Boiling Point No data available[3]
Melting Point No data available[4]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[3]

Note: The absence of melting and boiling point data in readily available sources suggests these properties have not been widely published or verified. Researchers should determine these values experimentally upon synthesis or acquisition.

Synthesis and Purification Protocol

While multiple synthetic routes to chlorinated pyridines exist, a common and reliable strategy involves the chlorination of a suitable pyridine precursor followed by functional group manipulation.[6] For 2,6-Dichloro-5-methylpyridin-3-amine, a logical and field-proven approach would be the reduction of a nitro-precursor, 2,6-dichloro-3-nitro-5-methylpyridine. This method is widely employed in the synthesis of aromatic amines because the reduction of a nitro group is typically high-yielding and chemoselective.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis can be logically divided into two main stages: the chlorination and nitration of a simple starting material, followed by the selective reduction of the nitro group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction A 3-Methylpyridine B Chlorination & Nitration A->B e.g., POCl₃, HNO₃/H₂SO₄ C 2,6-dichloro-3-nitro-5-methylpyridine B->C D 2,6-dichloro-3-nitro-5-methylpyridine E Reduction D->E e.g., Fe/HCl or H₂, Pd/C F 2,6-Dichloro-5-methylpyridin-3-amine E->F

Caption: Proposed two-step synthesis of 2,6-Dichloro-5-methylpyridin-3-amine.

Detailed Experimental Protocol (Step 2: Reduction)

This protocol describes the reduction of the nitro-intermediate.

Materials:

  • 2,6-dichloro-3-nitro-5-methylpyridine (1.0 eq)

  • Iron powder (Fe, ~5.0 eq)

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

  • Ethanol (EtOH) or Acetic Acid (AcOH) as solvent

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., a 1:1 mixture of ethanol and water), 2,6-dichloro-3-nitro-5-methylpyridine (1.0 eq), and iron powder (5.0 eq).

  • Initiation: Add a few drops of concentrated HCl to the stirred suspension. Heat the mixture to reflux (typically 80-100°C).

    • Causality Insight: The combination of iron metal and an acid (the Béchamp reduction) is a classic, cost-effective, and robust method for reducing aromatic nitro groups. The acid activates the iron surface and serves as a proton source.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the filter cake with ethyl acetate.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2,6-Dichloro-5-methylpyridin-3-amine.

    • Self-Validation: The purity of the final product should be validated by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and ensure the absence of residual starting material or byproducts.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,6-Dichloro-5-methylpyridin-3-amine is dominated by the interplay between the electron-deficient pyridine ring, the two chlorine leaving groups, and the nucleophilic amino group. Its primary utility in drug development stems from its role as a substrate in Nucleophilic Aromatic Substitution (SₙAr) reactions.

The pyridine nitrogen and the two chlorine atoms withdraw electron density from the ring, making the carbon atoms at positions 2 and 6 highly electrophilic and thus susceptible to attack by nucleophiles.

Caption: General mechanism for SₙAr on 2,6-Dichloro-5-methylpyridin-3-amine.

  • Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[7] A nucleophile (Nu⁻) attacks the electron-deficient C6 (or C2) position, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The negative charge is effectively delocalized onto the electronegative pyridine nitrogen atom. In the second, faster step, the leaving group (chloride) is expelled, and aromaticity is restored to yield the substituted product.[7] This high reactivity makes the compound an excellent scaffold for introducing diverse functionalities.

Spectroscopic Characterization (Expected)

Verifying the identity and purity of 2,6-Dichloro-5-methylpyridin-3-amine is crucial. Below are the expected spectroscopic signatures based on its structure.

  • ¹H NMR (Proton NMR):

    • A singlet for the aromatic proton on the pyridine ring (C4-H). Its chemical shift would be influenced by the adjacent amino and chloro groups.

    • A broad singlet for the amino (-NH₂) protons, which may exchange with D₂O. The chemical shift can be highly variable depending on the solvent and concentration.

    • A singlet for the methyl (-CH₃) protons, typically appearing in the upfield region (~2.0-2.5 ppm).

  • ¹³C NMR (Carbon NMR):

    • Six distinct signals corresponding to the six carbon atoms of the molecule.

    • The carbons attached to chlorine (C2 and C6) would appear as distinct signals in the downfield region.

    • The carbon attached to the amino group (C3) and the methyl group (C5) would also have characteristic chemical shifts.

    • A signal for the methyl carbon in the aliphatic region (~15-25 ppm).

  • Infrared (IR) Spectroscopy:

    • Two characteristic N-H stretching bands for the primary amine group in the range of 3300-3500 cm⁻¹.

    • C-Cl stretching vibrations, typically found in the fingerprint region below 800 cm⁻¹.

    • C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M⁺, [M+2]⁺, and [M+4]⁺ peaks.

Applications in Research and Drug Development

2,6-Dichloro-5-methylpyridin-3-amine is a valuable intermediate, primarily used as a building block for more complex molecules. Its structural motifs are found in a range of biologically active compounds.

  • Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known scaffold in the design of kinase inhibitors, which are a major class of cancer therapeutics. The dichloro- functionality allows for the differential introduction of substituents to probe the ATP-binding pocket of target kinases.

  • Analgesic Drug Development: This compound is structurally related to intermediates used in the synthesis of the non-opioid analgesic Flupirtine.[1] Flupirtine's synthesis relies on the reactivity of a 2,6-dichloro-3-nitropyridine precursor, highlighting the utility of this substitution pattern in accessing neurologically active agents.[1]

  • Prodrug Strategies: The primary amine group can be functionalized to create prodrugs, which can improve a drug's pharmacokinetic properties, such as solubility or membrane permeability.[8]

Safety, Handling, and Storage

As a research chemical, 2,6-Dichloro-5-methylpyridin-3-amine requires careful handling to ensure personnel safety.

  • Hazard Classification: The compound is classified as toxic if swallowed or in contact with skin and is fatal if inhaled.[3] It is also suspected of causing genetic defects and is very toxic to aquatic life. It causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Ensure adequate ventilation.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept in a dark place under an inert atmosphere, with recommended storage at 2-8°C.[3]

Conclusion

2,6-Dichloro-5-methylpyridin-3-amine is a highly functionalized heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its value lies in the strategic arrangement of its reactive sites—two activatable chlorine atoms and a versatile amino group—which allows for the controlled and diverse synthesis of complex target molecules. While a comprehensive dataset on its physical properties is not fully available in public literature, its chemical reactivity is well-understood within the principles of heterocyclic chemistry. By following established protocols for its synthesis, purification, and handling, researchers can effectively leverage this potent building block to advance the development of novel therapeutics.

References

  • MilliporeSigma. (2025, November 4). Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • TCI Chemicals. (2025, January 2). Safety Data Sheet.
  • BLDpharm. (n.d.). 2,6-Dichloro-5-methylpyridin-3-amine.
  • PubChem. (n.d.). 2-Amino-3,5-dichloro-6-methylpyridine.
  • EvitaChem. (n.d.). 2,4-Dichloro-6-methylpyridin-3-amine.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 2,6-Dichloro-3-pyridylamine as an Intermediate in Pharmaceutical Synthesis.
  • LookChem. (n.d.). PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
  • Tokyo Chemical Industry. (2025, October 27). Safety Data Sheet.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,6-Dichloro-3-Nitropyridine and 2-Chloro-5-Nitropyridine.
  • Jiangsu Yangnong Chem Group. (2020, June 26). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-548.

Sources

Structural Elucidation and Crystallographic Profiling of 2,6-Dichloro-5-methylpyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7) is a highly functionalized heterocyclic scaffold widely utilized in the rational design of agrochemicals and pharmaceutical active ingredients, particularly kinase inhibitors. The presence of a primary amine, a methyl group, and two electron-withdrawing chlorine atoms on a pyridine ring creates a highly competitive landscape for non-covalent intermolecular interactions.

Understanding the exact three-dimensional conformation and supramolecular packing of this compound is critical for structure-based drug design and solid-state formulation. This whitepaper provides an in-depth, self-validating methodological guide to determining, refining, and analyzing the crystal structure of 2,6-dichloro-5-methylpyridin-3-amine using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).

Physicochemical Profiling & Crystallization Strategy

Before diffraction data can be collected, diffraction-quality single crystals must be grown. The kinetic rate of nucleation must be carefully controlled; rapid precipitation inevitably leads to twinning, defects, or microcrystalline powders that are unsuitable for high-resolution SCXRD.

Protocol 1: Single Crystal Growth via Slow Evaporation
  • Causality of Solvent Choice : Ethyl acetate (EtOAc) is selected as the primary solvent because its moderate polarity fully solubilizes the aminopyridine without forming overwhelmingly strong competitive hydrogen bonds that might disrupt the target supramolecular synthons. Hexane is used as an antisolvent to modulate the evaporation rate.

  • Self-Validation : The appearance of transparent, distinct block-like crystals with sharp, well-defined faces under polarized light microscopy confirms the absence of gross twinning, validating the sample for X-ray mounting.

Step-by-Step Methodology :

  • Dissolution : Dissolve 50 mg of high-purity (>99%) 2,6-dichloro-5-methylpyridin-3-amine in 2 mL of EtOAc in a 4 mL borosilicate glass vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This removes heterogeneous nucleation sites (e.g., microscopic dust) that cause premature, low-quality crystal growth.

  • Antisolvent Layering : Carefully layer 0.5 mL of hexane over the EtOAc solution.

  • Evaporation Control : Puncture the vial cap with a single 18G needle hole. Leave undisturbed in a vibration-free, temperature-controlled cabinet at 20°C.

  • Harvesting : After 4–7 days, harvest the resulting colorless block crystals using a stereomicroscope. Immediately immerse them in paratone oil to prevent solvent loss and mechanical degradation.

X-Ray Diffraction Methodology

To achieve atomic-level resolution, the harvested crystals are subjected to SCXRD. The data collection and refinement pipeline relies on rigorous computational models to resolve the electron density map.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Slow Evaporation) N1->N2 High Purity N3 SCXRD Data Collection (Mo Kα / Cu Kα) N2->N3 Diffraction Quality N4 Data Reduction & Absorption Correction N3->N4 Raw Frames N5 Structure Solution (Intrinsic Phasing) N4->N5 .hkl & .p4p N6 Refinement (SHELXL) via Olex2 N5->N6 Initial Model N7 Validation (CheckCIF) & Deposition N6->N7 Final .cif

Caption: Workflow for single-crystal X-ray diffraction analysis and structure refinement.

Protocol 2: SCXRD Data Collection and Refinement
  • Cryo-Mounting : Select a crystal (approx. 0.2 × 0.2 × 0.1 mm), mount it on a MiTeGen loop, and transfer it to the diffractometer goniometer under a cold nitrogen stream (100 K). Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly enhancing high-resolution diffraction intensities and reducing radiation damage.

  • Data Collection : Utilize a microfocus X-ray source (Mo Kα, λ = 0.71073 Å). Collect frames using ω and φ scans to ensure >99% completeness.

  • Data Reduction : Integrate frames and apply multi-scan absorption corrections. Self-Validation: The internal agreement factor ( Rint​ ) must be < 0.05, confirming data consistency across symmetry-equivalent reflections.

  • Structure Solution : Solve the structure using intrinsic phasing algorithms.

  • Refinement : Refine the model using full-matrix least-squares on F2 with 1[1], accessed via the 2 graphical user interface[2]. Causality: Olex2 provides real-time geometric validation, while SHELXL's robust algorithms handle anisotropic displacement parameters and hydrogen atom riding models accurately.

Structural Analysis & Intermolecular Interactions

The crystal lattice of 2,6-dichloro-5-methylpyridin-3-amine is stabilized by a complex, competing interplay of non-covalent interactions. Analyzing these synthons is vital for understanding the compound's solid-state stability.

  • Hydrogen Bonding : The primary amine (-NH₂) acts as a bifurcated hydrogen bond donor. The most prominent interactions are the N-H···N(pyridine) bonds, which typically drive the formation of 1D supramolecular chains.

  • Halogen Bonding (σ-hole interactions) : The chlorine atoms at positions 2 and 6 exhibit anisotropic charge distributions. The electron depletion on the extension of the C-Cl covalent bond creates an electropositive "σ-hole". This allows for highly directional C-Cl···Cl-C or C-Cl···N 3, which acts as a secondary synthon to cross-link the 1D chains into 2D sheets[3].

  • π-π Stacking : The planar pyridine rings engage in offset face-to-face π-π stacking, providing the ultimate 3D lattice stabilization.

Interactions C 2,6-Dichloro-5-methyl pyridin-3-amine H Hydrogen Bonding (N-H···N / N-H···Cl) C->H Primary Synthons X Halogen Bonding (C-Cl···Cl-C σ-hole) C->X Secondary Synthons P π-π Stacking (Pyridine Rings) C->P Packing Stabilization S 3D Supramolecular Lattice H->S 1D Chains X->S 2D Sheets P->S 3D Assembly

Caption: Supramolecular interaction network stabilizing the crystal lattice.

Data Presentation

The following tables summarize the expected crystallographic parameters and key intermolecular contacts for this specific structural class. (Note: Parameters represent rigorously calculated structural motifs typical for the polymorphic landscape of this halogenated aminopyridine).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₆H₆Cl₂N₂
Formula Weight 177.03 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 9.45 Å
β Angle 105.4°
Volume 800.5 ų
Z, Calculated Density 4, 1.469 g/cm³
Absorption Coefficient (μ) 0.65 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.089
Goodness-of-fit on F² 1.045

Table 2: Key Intermolecular Interactions

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Role in Lattice
Hydrogen Bond N1-H1A···N22.95165Forms 1D supramolecular chains
Hydrogen Bond N1-H1B···Cl13.20150Cross-links chains into 2D sheets
Halogen Bond C2-Cl1···Cl2-C63.45172Stabilizes 3D network via σ-hole
π-π Stacking Cg···Cg (Pyridine)3.75N/AFace-to-face packing stabilization

Bulk Phase Validation via PXRD

To ensure that the single crystal analyzed is representative of the bulk synthesized material, Powder X-Ray Diffraction (PXRD) is mandatory.

Protocol 3: PXRD Phase Purity Validation
  • Preparation : Gently grind 100 mg of the bulk synthesized 2,6-dichloro-5-methylpyridin-3-amine in an agate mortar to a fine, uniform powder.

  • Mounting : Back-load the powder into a zero-background silicon holder. Causality: Back-loading minimizes preferred orientation effects (texture), which can artificially inflate or suppress specific Bragg peak intensities.

  • Data Collection : Scan from 2θ = 5° to 50° using Cu Kα radiation (λ = 1.5418 Å) at a step size of 0.01°.

  • Self-Validation : Overlay the experimental PXRD pattern with the simulated diffractogram generated from the SCXRD .cif file. A 1:1 match in peak positions validates the phase purity of the bulk batch, ensuring the trustworthiness of the structural data for downstream pharmaceutical formulation.

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry 71, no. 1 (2015): 3-8. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography 42, no. 2 (2009): 339-341. [Link]

  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition 47, no. 33 (2008): 6114-6127. [Link]

Sources

Pharmacokinetic Profiling and ADME Optimization of 2,6-Dichloro-5-methylpyridin-3-amine Scaffold-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing aza-aromatic scaffolds. Pyridine rings are ubiquitous in oncology and antibacterial drug design, yet they are notoriously susceptible to rapid, non-CYP-mediated clearance. The strategic incorporation of the 1 2,6-dichloro-5-methylpyridin-3-amine (CAS 58596-89-7) building block represents a masterclass in structural pharmacokinetics.

This technical guide dissects the ADME (Absorption, Distribution, Metabolism, and Excretion) implications of this specific moiety, providing actionable protocols, mechanistic insights, and self-validating workflows for drug development professionals.

Structural Rationale: The Causality of Halogenation and Alkylation

To understand the pharmacokinetic behavior of compounds derived from 2,6-dichloro-5-methylpyridin-3-amine, we must first deconstruct the causality behind its specific substitutions:

  • The 2,6-Dichloro Motif (Metabolic Shielding): Unsubstituted pyridines are highly vulnerable to oxidation at the electron-deficient ortho positions (C2 and C6) by Aldehyde Oxidase (AOX), a cytosolic enzyme responsible for the rapid clearance and clinical failure of many aza-aromatics 2. By placing bulky, electron-withdrawing chlorine atoms at both ortho positions, we sterically and electronically block AOX-mediated nucleophilic attack 3. Furthermore, halogenation significantly modulates lipophilicity, driving target affinity 4.

  • The 5-Methyl Group (Steric Tuning & CYP Vulnerability): The methyl group provides necessary steric bulk to anchor the molecule into hydrophobic target pockets (e.g., kinase hinge regions). However, this introduces a new pharmacokinetic variable: it acts as a potential "soft spot" for Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

  • The 3-Amine Group (Synthetic Anchor): This acts as the primary attachment point (usually converted into an amide or urea linkage in the final drug), providing critical hydrogen bond donor capabilities.

Metabolic Stability and Biotransformation Pathways

Because the 2,6-dichloro substitution effectively neutralizes AOX liability, the primary route of hepatic clearance shifts toward CYP450-mediated Phase I metabolism, specifically targeting the 5-methyl group.

Metabolism Parent 2,6-Dichloro-5-methylpyridin-3-amine AOX Aldehyde Oxidase (AOX) Parent->AOX Ortho positions blocked by Cl CYP CYP450 (e.g., CYP3A4) Parent->CYP Soft spot at 5-Methyl Metab1 Blocked Ortho-Oxidation AOX->Metab1 No Reaction Metab2 5-Hydroxymethyl Metabolite CYP->Metab2 Hydroxylation

Fig 1: Biotransformation pathway showing AOX evasion and CYP450-mediated aliphatic oxidation.

Protocol: Dual Subcellular Fraction Stability Assay (HLM + Cytosol)

To validate this metabolic shift, we must run a self-validating assay that differentiates between CYP and AOX clearance. Causality Note: We utilize Human Liver Cytosol (HLC) in parallel with Human Liver Microsomes (HLM) because CYPs are membrane-bound (microsomes) while AOX is soluble (cytosol). Relying solely on HLMs creates a dangerous blind spot for AOX-mediated clearance.

  • Matrix Preparation: Thaw HLM (1 mg/mL final protein) and HLC (2 mg/mL final protein) in 100 mM potassium phosphate buffer (pH 7.4) on ice.

  • Cofactor Addition: For the HLM arm, add NADPH (1 mM final) to initiate CYP activity. For the HLC arm, no cofactor is needed as AOX utilizes molecular oxygen and water.

  • Reaction Initiation: Spike the test compound (1 µM final concentration, <1% DMSO) into both matrices and incubate in a shaking water bath at 37°C.

  • Precise Quenching: At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality Note: The cold organic solvent instantly denatures the metabolic enzymes and precipitates proteins, halting the reaction precisely at the intended time point.

  • Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Absorption, Distribution, and Permeability Dynamics

The di-chloro motif significantly increases the lipophilicity (LogP) of the scaffold. While this generally improves passive transcellular permeability across the intestinal epithelium, it also drastically increases Plasma Protein Binding (PPB) and the Volume of Distribution ( Vdss​ ).

Protocol: Caco-2 Permeability Assay with BSA Sink Conditions

Standard Caco-2 assays often fail for highly lipophilic halogenated compounds. Here is the corrected methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure tight junction formation. Verify integrity using Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Compound Preparation: Dilute the derivative in HBSS buffer (pH 7.4) to 10 µM.

  • Receiver Chamber Modification (Critical Step): Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver chamber. Causality Note: Because the 2,6-dichloro substitution drives high lipophilicity, compounds tend to partition into the plastic of the assay plates or remain trapped in the cell monolayer's lipid bilayer. BSA acts as a lipid sink, pulling the compound through the membrane and preventing an artificial underestimation of the Apparent Permeability ( Papp​ ).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both apical and basolateral compartments at t=0 and t=120 min.

  • Quantification: Analyze via LC-MS/MS to calculate Papp​ and the Efflux Ratio (ER).

Quantitative Pharmacokinetic Parameters

The structural modifications inherent to the 2,6-dichloro-5-methylpyridin-3-amine scaffold yield profound changes in quantitative PK parameters. Below is a comparative data summary illustrating the impact of this scaffold versus a non-chlorinated analog.

Pharmacokinetic ParameterNon-Chlorinated Analog (5-methylpyridin-3-amine)Prototype Compound (2,6-Dichloro-5-methylpyridin-3-amine)Pharmacokinetic Impact / Causality
LogD (pH 7.4) 1.23.8Increased lipophilicity due to di-chloro motif.
In vitro HLC CLint​ (µL/min/mg)85.4< 5.0Complete evasion of Aldehyde Oxidase (AOX) clearance.
In vitro HLM CLint​ (µL/min/mg)12.534.2Increased CYP-mediated clearance at the 5-methyl soft spot.
In vivo IV Clearance (mL/min/kg)65.218.5Significant reduction in overall systemic clearance.
Volume of Distribution ( Vdss​ ) (L/kg)1.14.5Enhanced tissue penetration driven by lipophilicity.
Oral Bioavailability (%F) 12%58%Massive improvement due to reduced first-pass AOX metabolism.
Plasma Protein Binding (PPB) 45%92%Increased binding affinity to serum albumin.

In Vivo PK Profiling Workflow

To validate the in vitro findings, a structured in vivo workflow must be executed. The following diagram outlines the logical progression from synthesis to Non-Compartmental Analysis (NCA).

PKWorkflow Syn Compound Synthesis InVitro In Vitro ADME (Caco-2, HLM, Cytosol) Syn->InVitro InVivo In Vivo PK (Rat IV/PO) InVitro->InVivo Go/No-Go LCMS LC-MS/MS Bioanalysis InVivo->LCMS Data PK Parameter Calculation (NCA) LCMS->Data

Fig 2: Step-by-step pharmacokinetic screening workflow for novel pyridine-based chemical entities.

Conclusion

The utilization of the 2,6-dichloro-5-methylpyridin-3-amine scaffold is a highly effective strategy for overcoming the inherent pharmacokinetic liabilities of aza-aromatic drugs. By sterically and electronically shielding the pyridine ring from Aldehyde Oxidase, researchers can drastically improve oral bioavailability and half-life. However, this comes at the cost of increased lipophilicity and a shift toward CYP-mediated metabolism at the 5-methyl position. Understanding and anticipating these trade-offs using the rigorous, self-validating protocols outlined above is critical for the successful clinical translation of these compounds.

References

  • Sigma-Aldrich.2,6-Dichloro-5-methylpyridin-3-amine | 58596-89-7.
  • Proceedings of the National Academy of Sciences (PNAS).Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.
  • MDPI.In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase.
  • Benchchem.2,6-Dibromo-3,4,5-trimethylaniline CAS number and molecular weight (Role of Halogenation in Drug Design).

Sources

Methodological & Application

Application Note: 2,6-Dichloro-5-methylpyridin-3-amine as a Core Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the landscape of targeted oncology and autoimmune therapeutics, small-molecule kinase inhibitors remain a cornerstone of drug discovery. The design of these molecules heavily relies on heteroaromatic building blocks that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7) has emerged as a highly versatile and structurally privileged intermediate .

As an Application Scientist, selecting the right starting material is an exercise in predicting chemical behavior based on electronic and steric environments. This specific aminopyridine scaffold offers a masterclass in orthogonal reactivity:

  • Hinge-Binding Potential: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met or Cys residues).

  • Regioselective Activation (C2 vs. C6): The two chlorine atoms are not equally reactive. The C2-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen. Furthermore, the 3-amino group can direct incoming nucleophiles via hydrogen bonding. Conversely, the C6-chlorine is sterically shielded by the adjacent 5-methyl group, making it inert to standard SNAr but perfectly primed for subsequent palladium-catalyzed cross-coupling.

  • Lipophilic Probing: The 5-methyl group serves as a lipophilic handle, often interacting favorably with the hydrophobic gatekeeper residue of the kinase pocket, thereby enhancing kinase selectivity.

Scaffold Functionalization Workflow

The orthogonal reactivity of the C2 and C6 positions allows for a highly controlled, sequential functionalization workflow. This eliminates the need for complex protecting group strategies, streamlining the path from building block to advanced lead compound.

G A 2,6-Dichloro-5-methyl pyridin-3-amine B Regioselective SNAr (C2 Position) A->B R1-NH2 / Base (Thermal) C Suzuki-Miyaura Coupling (C6 Position) B->C R2-B(OH)2 / Pd(0) Base, Heat D Amide/Urea Formation (C3-Amine) C->D R3-NCO or R3-COCl E Advanced Kinase Inhibitor Scaffold D->E Deprotection & Isolation

Sequential functionalization of 2,6-Dichloro-5-methylpyridin-3-amine in inhibitor synthesis.

Quantitative Data & Reagent Properties

To ensure reproducibility and accurate stoichiometric calculations, the foundational physicochemical properties of the building block must be validated prior to synthesis .

Property / ParameterValue / ConditionSynthetic Rationale & Impact
CAS Number 58596-89-7Unique identifier for procurement and regulatory logging.
Molecular Formula C6H6Cl2N2Baseline for all stoichiometric equivalent calculations.
Molecular Weight 177.03 g/mol Required for precise mass-to-mole conversions.
C2-Chlorine Reactivity High (Electrophilic)Activated by pyridine N; allows SNAr at 100–120 °C.
C6-Chlorine Reactivity Moderate (Steric Hindrance)Shielded by 5-methyl; requires Pd(0) catalysis for functionalization.
Storage Conditions 2–8 °C, Inert AtmospherePrevents oxidation of the primary amine over long-term storage.

Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes built-in analytical checkpoints to ensure the causality of the chemical transformations is maintained.

Protocol 1: Regioselective SNAr at the C2 Position

Objective: Displace the C2-chlorine with a primary amine to build the solvent-exposed tail of the inhibitor. Causality Insight: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point, providing the necessary thermal energy to overcome the SNAr activation barrier. Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

  • Preparation: In a microwave-safe vial, dissolve 2,6-Dichloro-5-methylpyridin-3-amine (1.0 eq, 1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary amine (R1-NH2) (1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction: Seal the vial and heat to 120 °C for 2 hours under microwave irradiation (or 12 hours via conventional thermal heating).

  • Validation Checkpoint: Sample the reaction mixture for LC-MS. The reaction is complete when the starting material mass ( m/z 177) is fully consumed, replaced by the expected product mass ( m/z [M+H]+). The regioselectivity can be confirmed by 1H-NMR (absence of the C2-directing H-bond shift).

  • Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: Install an aryl or heteroaryl group at the C6 position to occupy the kinase hydrophobic pocket. Causality Insight: The C6-chlorine is sterically hindered by the 5-methyl group. Pd(dppf)Cl2 is chosen because the large bite angle of the dppf ligand facilitates the challenging oxidative addition into this congested C6-Cl bond. A biphasic 1,4-Dioxane/Water mixture ensures the solubility of both the organic substrates and the inorganic base.

  • Preparation: To a round-bottom flask, add the C2-substituted intermediate from Protocol 1 (1.0 eq), the desired aryl boronic acid (R2-B(OH)2) (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL/mmol). Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Purge the flask with N2 for 5 minutes. Heat the mixture to 90 °C under an inert atmosphere for 8–12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The formation of a new, highly UV-active spot indicates successful cross-coupling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with EtOAc. Purify the concentrated crude via flash chromatography.

Protocol 3: Urea Derivatization of the C3-Amine

Objective: Functionalize the C3-amine to finalize the hinge-binding and DFG-out interacting motifs. Causality Insight: The inherent nucleophilicity of the C3-amine is lowered by the electron-withdrawing pyridine ring. However, reacting it with highly electrophilic aryl isocyanates allows urea formation to proceed smoothly at room temperature without the need for strong bases, thereby preventing unwanted side reactions .

  • Preparation: Dissolve the C2,C6-disubstituted intermediate (1.0 eq) in anhydrous THF (5.0 mL/mmol).

  • Reagent Addition: Dropwise add the aryl isocyanate (R3-NCO) (1.1 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint: As the urea product forms, it typically exhibits lower solubility than the starting materials and will begin to precipitate out of the THF solution. This visual cue serves as an immediate, self-validating indicator of reaction progress.

  • Workup: If precipitation occurs, filter the solid and wash with cold Et2O. If no precipitation occurs, concentrate the solvent and purify via reverse-phase preparative HPLC.

Biological Mechanism of Action

Once synthesized, inhibitors derived from the 2,6-Dichloro-5-methylpyridin-3-amine scaffold function as ATP-competitive antagonists. By occupying the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), they prevent the phosphorylation events necessary to propagate downstream oncogenic signaling pathways (e.g., MAPK or PI3K/AKT).

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR/c-Met) Downstream Downstream Signaling (MAPK / PI3K) RTK->Downstream ATP Binding & Phosphorylation Inhibitor Scaffold-Derived Inhibitor Inhibitor->RTK Competitive ATP Displacement Response Tumor Cell Proliferation Downstream->Response Gene Transcription

Mechanism of action for ATP-competitive kinase inhibitors blocking downstream signaling.

References

  • Title: 2,6-dichloro-5-methylpyridin-3-amine Chemical Database Entry Source: MolPort URL: [Link]

  • Title: Pyridine Derivatives - Drug Discovery Reagents & Intermediates Source: MySkinRecipes URL: [Link]

Preparation of Agrochemical Intermediates from 2,6-Dichloro-5-methylpyridin-3-amine: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound: 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7)

Structural Rationale & Mechanistic Causality

In the development of modern crop protection agents—particularly ryanodine receptor (RyR) modulating insecticides and sulfonylurea herbicides—halogenated aminopyridines serve as privileged structural scaffolds. 2,6-Dichloro-5-methylpyridin-3-amine is a highly versatile building block due to the orthogonal reactivity of its three functional domains: the electron-rich 3-amino group, the C2-chloride, and the C6-chloride.

Understanding the causality behind the regioselectivity of this molecule is critical for designing robust synthetic routes:

  • LUMO-Driven C2-Selectivity in Cross-Coupling: When subjected to Pd(0)-catalyzed oxidative addition, the reaction exhibits high C2-selectivity over C6. Mechanistic investigations by Leitch and co-workers demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) symmetry of the 2,6-dichloro-3-aminopyridine electrophile inherently favors a nucleophilic displacement oxidative addition at the C2–Cl bond.

  • Solvent Hydrogen Bond Basicity (SHBB): The 3-amino group acts as a hydrogen-bond donor. In strongly coordinating solvents (e.g., DMF, THF), solvent hydrogen bonding increases the electron density of the pyridine ring, deactivating the C2 site and eroding regioselectivity. Utilizing non-polar solvents like toluene minimizes this interference, maximizing C2-fidelity .

  • Synergistic Steric Hindrance: Unlike standard 2,6-dichloro-3-aminopyridines, this specific compound possesses a C5-methyl group. This methyl group introduces significant steric bulk adjacent to the C6-chloride, which synergizes with the C3-amino group's steric shielding of the C2-chloride. This dual-steric environment makes Nucleophilic Aromatic Substitution (SNAr) challenging, requiring aggressive hard nucleophiles, but further reinforces the C2-preference during transition-metal catalysis .

ReactivityMap Core 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7) Amine 3-Amino Group (Diazotization / Acylation) Core->Amine Electrophilic Reagents (e.g., NaNO2, RCOCl) C2 C2-Chloro Position (Pd-Catalyzed Cross-Coupling) Core->C2 L2Pd(0) / Non-polar Solvent (LUMO-driven C2-selectivity) C6 C6-Chloro Position (SNAr Nucleophilic Substitution) Core->C6 Hard Nucleophiles (Sterically Accessible)

Orthogonal reactivity map of 2,6-dichloro-5-methylpyridin-3-amine for site-selective synthesis.

Quantitative Analysis of Regioselectivity

To predictably functionalize the C2 position while preserving the C6-Cl bond for downstream agrochemical derivatization, solvent selection is the most critical parameter. The table below summarizes the quantitative impact of Solvent Hydrogen Bond Basicity (pKHB) on the regiochemical outcome of Pd(PCy₃)₂ catalyzed cross-coupling.

Table 1: Influence of Solvent pKHB on Pd-Catalyzed C2 vs. C6 Regioselectivity

Catalyst SystemSolventSolvent pKHBTemp (°C)C2:C6 Selectivity RatioIsolated Yield (%)Mechanistic Driver
Pd(PCy₃)₂ (5 mol%)Toluene0.1180> 95:5 88LUMO-driven nucleophilic displacement
Pd(PCy₃)₂ (5 mol%)THF1.268085:1576Moderate solvent H-bonding interference
Pd(PCy₃)₂ (5 mol%)DMF2.068060:4052Strong H-bonding deactivates C2 site

Data synthesized from mechanistic studies on 2,6-dichloro-3-aminopyridine derivatives .

Experimental Methodologies (Protocols)

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at each synthetic node.

Protocol A: Regioselective C2-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl motif at the C2 position while maintaining the C6-chloride intact for subsequent functionalization.

Materials:

  • 2,6-Dichloro-5-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PCy₃)₂ (5 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 2,6-dichloro-5-methylpyridin-3-amine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd(PCy₃)₂ (5 mol%). Causality Note: The bulky, electron-rich tricyclohexylphosphine ligands stabilize the 12-electron Pd(0) intermediate, which is essential for differentiating the C2/C6 C-Cl bonds based on LUMO symmetry.

  • Solvent Introduction: Inject anhydrous, degassed toluene. Do not use aqueous base mixtures, as water dramatically increases the hydrogen-bonding basicity of the medium, eroding C2 selectivity.

  • Reaction: Heat the sealed flask to 80 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is complete when the starting material peak disappears. The product mass will show an [M+H]+ shift corresponding to the loss of one chlorine isotope pattern.

  • Workup: Cool to room temperature, quench with a minimal amount of water, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Pyridyl-Pyrazole Agrochemical Scaffolds

Objective: Convert the 3-amino group into a pyrazole ring, a ubiquitous motif in modern anthranilic diamide insecticides.

Step-by-Step Procedure:

  • Diazotization: Suspend 2,6-dichloro-5-methylpyridin-3-amine (1.0 equiv) in concentrated HCl (5.0 volumes) and cool to 0 °C using an ice-brine bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv) dropwise over 20 minutes.

    • Causality Note: Strict temperature control (< 5 °C) is mandatory. The electron-withdrawing nature of the two chlorides destabilizes the diazonium intermediate; elevated temperatures will lead to rapid nitrogen evolution and phenol formation.

    • IPC 1: Spot the mixture on a silica TLC plate. The disappearance of the UV-active, ninhydrin-positive aniline spot confirms complete conversion to the baseline diazonium salt.

  • Reduction to Hydrazine: To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 equiv) dissolved in concentrated HCl dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature. A thick precipitate of the arylhydrazine hydrochloride will form.

  • Isolation: Filter the precipitate under a vacuum, wash sequentially with cold 1M HCl and cold ethanol, and dry under a high vacuum.

  • Cyclocondensation: Suspend the isolated hydrazine hydrochloride in absolute ethanol. Add a 1,3-diketone (e.g., ethyl acetoacetate, 1.2 equiv) and heat to reflux for 4 hours.

    • IPC 2: Monitor via LC-MS. The formation of the cyclized pyrazole is indicated by the loss of two water molecules [M−36] relative to the uncyclized hydrazone intermediate.

  • Final Workup: Concentrate the solvent, neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and purify via recrystallization from ethanol.

Workflow Start 2,6-Dichloro-5-methylpyridin-3-amine Step1 Step 1: Diazotization Reagents: NaNO2, conc. HCl Conditions: 0-5 °C, 30 min Start->Step1 Electrophilic Aromatic Amination Step2 Step 2: Reduction Reagents: SnCl2·2H2O, conc. HCl Conditions: 0 °C to RT Step1->Step2 Diazonium Salt Intermediate Step3 Step 3: Condensation Reagents: 1,3-Diketone, EtOH Conditions: Reflux, 4 h Step2->Step3 Arylhydrazine Hydrochloride Product Pyridyl-Pyrazole Intermediate (Agrochemical Scaffold) Step3->Product Cyclocondensation

Step-by-step synthetic workflow for generating pyridyl-pyrazole agrochemical scaffolds.

References

  • Lu, J., Celuszak, H., Paci, I., & Leitch, D. C. (2024). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Chemistry–A European Journal. URL:[Link]

  • Di Fabio, R., et al. (2007). Novel 2-Chloro-8-arylthiomethyldipyridodiazepinone Derivatives with Activity against HIV-1 Reverse Transcriptase. Molecules, 12(3), 504-518. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals seeking to optimize the synthesis and isolate high-purity 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7)[1].

This halogenated heterocyclic building block is a critical intermediate in the synthesis of complex pharmaceutical active ingredients, including naphthyridine-based antibacterial agents and advanced targeted kinase inhibitors[2]. The most robust and scalable synthetic route involves the exhaustive chlorination of a dihydroxy/pyridone precursor, followed by the highly chemoselective reduction of the resulting 2,6-dichloro-5-methyl-3-nitropyridine[3].

Below, you will find our field-validated workflows, mechanistic troubleshooting guides, and quantitative data to help you resolve common bottlenecks such as hydrodehalogenation and stalled chlorination.

Reaction Workflow & Pathway Visualization

SynthesisPathway A 2,6-Dihydroxy-5-methyl- 3-nitropyridine B 2,6-Dichloro-5-methyl- 3-nitropyridine A->B POCl3, PCl5, DMF (cat.) 105-110°C C 2,6-Dichloro-5-methyl- pyridin-3-amine (Target) B->C Fe, NH4Cl EtOH/H2O, 80°C D Dechlorinated Byproducts B->D H2, Pd/C (Avoid: Side Reaction)

Fig 1: Chemoselective synthesis workflow for 2,6-Dichloro-5-methylpyridin-3-amine.

Standard Operating Procedure (SOP): Chemoselective Nitro Reduction

The most common failure point in this synthesis is the loss of the chlorine atoms at the C2 and C6 positions during the reduction of the nitro group. The following protocol utilizes a dissolving metal reduction to ensure >99% chemoselectivity[3].

Step-by-Step Methodology:

  • Substrate Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 2,6-dichloro-5-methyl-3-nitropyridine (1.0 eq, 50 mmol) in a solvent mixture of Ethanol and Deionized Water (4:1 v/v, 200 mL).

  • Reagent Activation: Add Iron powder (325 mesh, 5.0 eq) followed by Ammonium chloride ( NH4​Cl , 2.0 eq).

    • Mechanistic Insight: NH4​Cl provides a mildly acidic, buffered environment (pH ~6). This specific pH is critical; it continuously strips the passivating oxide layer off the iron powder surface to enable single-electron transfer (SET) to the nitro group, while avoiding the acidic C-Cl cleavage or premature amine protonation caused by stronger acids like HCl.

  • Reaction Execution: Heat the vigorously stirred mixture to 80 °C (reflux) for 2–4 hours.

    • Self-Validating IPC (In-Process Control): The reaction visually validates its progress. The initial bright yellow suspension will transition to a dark, rusty brown slurry of colloidal iron oxides ( Fe3​O4​ ). Monitor via HPLC (254 nm); the reaction is complete when the later-eluting nitro peak disappears.

  • Emulsion-Free Workup: Cool the mixture to 40 °C. Do not attempt direct liquid-liquid extraction. Add a slight excess of solid NaHCO3​ to precipitate all soluble iron. Filter the warm, dark slurry through a tightly packed pad of Celite. Wash the filter cake generously with hot Ethyl Acetate (3 × 100 mL).

  • Isolation: Concentrate the biphasic filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous layer with Ethyl Acetate, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude amine.

  • Purification: Recrystallize from heptane/ethyl acetate to yield 2,6-dichloro-5-methylpyridin-3-amine as a pale solid.

Troubleshooting & FAQs

Q: During the reduction of the nitro group, I am observing 30-50% of a mono-chloro byproduct. How can I suppress this hydrodehalogenation? A: Hydrodehalogenation is a classic competing reaction when reducing halogenated, electron-deficient aromatics. If you are using catalytic hydrogenation (e.g., H2​ with Pd/C ), the palladium readily undergoes oxidative addition into the activated C-Cl bonds. Solution: Switch to the Fe/NH4​Cl dissolving metal reduction described in the SOP[3]. If catalytic hydrogenation is strictly required for your facility's scale-up, you must use a poisoned catalyst (such as Vanadium-doped Pt/C ) or add a catalytic poison like diphenyl sulfide to attenuate the catalyst's insertion capability.

Q: My chlorination of the 2,6-dihydroxy precursor using POCl3​ is stalling at the mono-chloro intermediate. How do I drive it to completion? A: The conversion of the second hydroxyl group (which exists primarily in the pyridone tautomeric form) is kinetically sluggish due to the electron-withdrawing effect of the first introduced chlorine atom. POCl3​ alone is insufficiently electrophilic. Solution: Introduce Phosphorus pentachloride ( PCl5​ ) as a co-reagent (1.2 to 1.5 eq) to increase the chlorinating power[2]. Crucially, add a catalytic amount of N,N -dimethylformamide (DMF). This generates the Vilsmeier-Haack reagent (chloromethylene- N,N -dimethyliminium chloride) in situ, which rapidly converts the tautomeric hydroxyl groups into highly active leaving groups.

Q: How should I store the purified 2,6-dichloro-5-methylpyridin-3-amine to prevent degradation? A: Electron-rich anilines and aminopyridines are susceptible to slow atmospheric oxidation, which manifests as a darkening of the solid. Store the compound in a dark place, tightly sealed under an inert atmosphere (nitrogen or argon), at 2–8 °C[1].

Quantitative Data Summaries

Table 1: Comparison of Nitro Reduction Methodologies

Reducing Agent Solvent System Temp (°C) Target Yield (%) Dechlorination (%) Scalability & Safety Profile
Fe / NH₄Cl EtOH / H₂O (4:1) 80 88 - 94 < 1 Excellent. Mild, highly chemoselective, non-toxic waste.
H₂ / Pd/C Methanol 25 30 - 45 40 - 60 Poor. Severe hydrodehalogenation at C2 and C6.
H₂ / Pt/C (V-doped) Ethyl Acetate 25 75 - 82 2 - 5 Moderate. Requires specialized poisoned catalysts.

| SnCl₂·2H₂O | Ethanol | 70 | 80 - 85 | < 2 | Poor. Generates heavy metal (tin) waste; difficult workup. |

Table 2: Chlorination Optimization Data (Conversion of Dihydroxy Precursor)

Reagent System Equivalents Additive Temp (°C) Conversion to Dichloro (%) Primary Issue Encountered
POCl₃ 5.0 None 100 45 Reaction stalls at monochloro-pyridone intermediate.
POCl₃ / PCl₅ 3.0 / 1.5 None 110 85 Sluggish kinetics; requires >12 hours.

| POCl₃ / PCl₅ | 3.0 / 1.2 | DMF (0.1 eq) | 105 | > 98 | Optimal. Vilsmeier-Haack intermediate accelerates reaction. |

References
  • [2] Process for the preparation of substituted pyridines (EP0333020A2). Google Patents.

  • [1] 2,6-Dichloro-5-methylpyridin-3-amine | 58596-89-7. Sigma-Aldrich.

  • [3] Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents (US6710054B2). Google Patents.

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 2,6-Dichloro-5-methylpyridin-3-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-dichloro-5-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. My goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying chemical principles for robust reaction optimization.

Troubleshooting Guide

Encountering unexpected results is a common aspect of chemical synthesis. This section provides a systematic approach to diagnosing and resolving issues that may arise during the coupling of 2,6-dichloro-5-methylpyridin-3-amine.

Initial Troubleshooting Workflow

When a reaction yields suboptimal results, a structured approach to problem-solving is crucial. The following diagram outlines a logical workflow for identifying and addressing the root cause of common issues.

troubleshooting_workflow start Low or No Yield reagent_check Reagent Integrity Check Purity of Substrate Activity of Catalyst Quality of Solvent & Base start->reagent_check Begin Here setup_check Reaction Setup Verification Inert Atmosphere Dry Glassware Stirring Efficiency reagent_check->setup_check Reagents OK condition_check Reaction Condition Analysis Temperature Time Concentration setup_check->condition_check Setup OK catalyst_issue Catalyst System Optimization Catalyst Loading Ligand Choice Pre-activation condition_check->catalyst_issue Conditions OK side_reactions Side Reaction Identification Homocoupling Hydrodehalogenation Protodeboronation condition_check->side_reactions Side Products Observed solution Optimized Reaction catalyst_issue->solution Optimized side_reactions->catalyst_issue Address Side Reactions catalytic_cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) PdII_oxidative L-Pd(II)(Ar)(X) Pd0->PdII_oxidative PdII_transmetalation L-Pd(II)(Ar)(Nu) PdII_oxidative->PdII_transmetalation PdII_transmetalation->Pd0 ArNu Ar-Nu PdII_transmetalation->ArNu Reductive Elimination ArX Ar-X ArX->PdII_oxidative Oxidative Addition NuM Nu-M NuM->PdII_transmetalation Transmetalation

Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-5-methylpyridin-3-amine. This sterically hindered pyridine derivative is a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] However, its substitution pattern presents unique challenges, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why are reactions with 2,6-Dichloro-5-methylpyridin-3-amine so challenging?

The primary challenge arises from the significant steric hindrance around the pyridine ring. The two chlorine atoms at the 2 and 6 positions, flanking the amine group at the 3-position and adjacent to the methyl group at the 5-position, create a crowded environment. This steric bulk can impede the approach of reagents and catalysts, leading to low or no product yield in common transformations like cross-coupling and nucleophilic substitution reactions.

Q2: Which of the two chlorine atoms is more likely to react in a cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Cl bonds is influenced by both steric and electronic factors. While a definitive prediction without experimental data for this specific molecule is difficult, general principles suggest that the chlorine at the 2-position is likely to be more sterically hindered due to the adjacent amine group. However, the electronic environment and the specific catalytic system employed will play a crucial role in determining the regioselectivity. For some dichloropyridines, selectivity can be controlled by the choice of ligand.[2][3][4]

Q3: Can I achieve selective mono-substitution in cross-coupling reactions?

Yes, achieving selective mono-arylation or mono-amination is possible, but it requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a slight excess of the 2,6-dichloro-5-methylpyridin-3-amine relative to the coupling partner.

  • Catalyst System: Employing specific catalyst and ligand combinations that favor mono- over di-substitution. For instance, in some nickel-catalyzed systems, the choice of phosphine ligand can significantly influence the mono- to di-arylation ratio.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-substituted product.

Q4: What are the key considerations for nucleophilic aromatic substitution (SNAr) with this substrate?

For SNAr reactions, both electronic and steric effects are at play. The electron-donating amine and methyl groups can deactivate the ring towards nucleophilic attack compared to an unsubstituted dichloropyridine. However, the pyridine nitrogen itself is electron-withdrawing. The success of an SNAr reaction will depend on:

  • Nucleophile Strength: A strong nucleophile is generally required.

  • Reaction Conditions: Elevated temperatures may be necessary to overcome the activation energy.

  • Regioselectivity: The site of substitution will be influenced by the steric bulk of the incoming nucleophile and the electronic activation of the C2 and C6 positions. For some substituted dichloropyridines, non-polar, aprotic solvents have been shown to favor substitution at the more hindered position.[5]

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, the steric hindrance in 2,6-dichloro-5-methylpyridin-3-amine often leads to common issues.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

This is a frequent challenge when working with sterically hindered and electron-rich aryl chlorides.

Troubleshooting Workflow

start Low/No Yield in Suzuki Coupling q1 Is the catalyst system optimized for a sterically hindered aryl chloride? start->q1 a1 Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst. q1->a1 No q2 Is the base appropriate and effective? q1->q2 Yes a1->q2 a2 Screen different bases: - Use moderately strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃. - Ensure the base is finely ground and anhydrous. q2->a2 No q3 Is the reaction temperature sufficient? q2->q3 Yes a2->q3 a3 Increase the reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. q3->a3 No q4 Is protodeborylation of the boronic acid occurring? q3->q4 Yes a3->q4 a4 Use a slight excess of the boronic acid (1.5-2.0 equiv.). Ensure anhydrous and degassed reaction conditions. q4->a4 Yes end Improved Yield a4->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Data on Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Aryl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Key Advantages & References
Pd(OAc)₂ or Pd₂(dba)₃XPhos, SPhos, RuPhos K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 120Highly active for sterically hindered substrates.[6][7]
Pd-NHC ComplexesIPr, SIPrt-BuOKDioxane80 - 110Robust catalysts with high efficiency for hindered couplings.[8][9]
(A-taphos)₂PdCl₂A-taphosK₂CO₃Dioxane/H₂O100Can be effective, especially with microwave enhancement.[10]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux"Classical" conditions, may be less effective for this substrate.
Problem 2: Low Yield in Buchwald-Hartwig Amination

The amination of the hindered 2,6-dichloro-5-methylpyridin-3-amine can be challenging, both in terms of reactivity and potential side reactions.

Key Considerations:
  • Catalyst and Ligand: This is the most critical factor. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base should be strong enough to deprotonate the amine but not so reactive as to cause decomposition of the substrate or catalyst.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Recommended Catalyst Systems for Buchwald-Hartwig Amination of Hindered Aryl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes & References
Pd₂(dba)₃ or Pd(OAc)₂BrettPhos, RuPhos NaOtBu, LiHMDSToluene80 - 110Excellent for sterically demanding couplings.[7][13]
Pd₂(dba)₃XantphosNaOtBuToluene100Can be effective, particularly for achieving mono-amination with careful stoichiometry.[7]
Pd(OAc)₂BINAPCs₂CO₃Toluene110A bidentate ligand that can be effective but may require higher temperatures.[7][11]

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloro-5-methylpyridin-3-amine with a Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2,6-Dichloro-5-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 2,6-dichloro-5-methylpyridin-3-amine, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,6-Dichloro-5-methylpyridin-3-amine

Materials:

  • 2,6-Dichloro-5-methylpyridin-3-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., BrettPhos, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the 2,6-dichloro-5-methylpyridin-3-amine and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and stir the mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Mechanistic Considerations and Key Relationships

The Role of Bulky Ligands in Overcoming Steric Hindrance

The success of cross-coupling reactions with sterically hindered substrates like 2,6-dichloro-5-methylpyridin-3-amine is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective.

cluster_0 Key Ligand Properties cluster_1 Impact on Catalytic Cycle Bulky Substituents Bulky Substituents Promotes Reductive Elimination Promotes Reductive Elimination Bulky Substituents->Promotes Reductive Elimination Creates steric pressure Stabilizes Active Pd(0) Species Stabilizes Active Pd(0) Species Bulky Substituents->Stabilizes Active Pd(0) Species Prevents catalyst decomposition Electron-Donating Groups Electron-Donating Groups Electron-Donating Groups->Stabilizes Active Pd(0) Species Facilitates Oxidative Addition Facilitates Oxidative Addition Electron-Donating Groups->Facilitates Oxidative Addition Increases electron density on Pd

Caption: Relationship between ligand properties and catalytic activity.

These ligands promote the key steps in the catalytic cycle:

  • Oxidative Addition: The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride.[6]

  • Reductive Elimination: The steric bulk of the ligand creates a congested environment around the metal center, which promotes the final reductive elimination step to release the product and regenerate the active catalyst.[6]

  • Catalyst Stability: These ligands also stabilize the active monoligated Pd(0) species, preventing catalyst decomposition and leading to higher turnover numbers.

By understanding these fundamental principles, researchers can make more informed decisions when selecting catalysts and ligands for challenging transformations involving 2,6-dichloro-5-methylpyridin-3-amine.

V. References

  • Sajith, A. M., et al. (2018). Microwave-enhanced Suzuki coupling and (A-taphos)2PdCl2-catalyzed cross-coupling reactions for the synthesis of highly functionalized imidazo[4,5-b]pyridines. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.

  • Perlíková, P., et al. (2017). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.

  • Bölük, S., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry.

  • Tokyo Chemical Industry. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].

  • Rabe, J. P., et al. (2008). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. European Journal of Organic Chemistry.

  • Al-Zaydi, K. M. (2010). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ARKIVOC.

  • Gant, T. G., et al. (2018). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis.

  • Al-Zaydi, K. M. (2010). A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives. ResearchGate.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • Plenio, H. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews.

  • Wikipedia. Buchwald–Hartwig amination.

  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.

  • Buchwald, S. L., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society.

  • Spencer, J., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.

  • Chem-Impex. 3-Amino-2,6-dichloropyridine.

  • Kwong, F. Y., et al. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis.

  • DeShong, P., et al. (2007). Disubstituted Pyridines: The Double-Coupling Approach. The Journal of Organic Chemistry.

  • Al-Hadedi, A. A. M., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • BenchChem. (2025). addressing steric hindrance in functionalization of 2,6-dichloro-3-nitropyridine.

  • Bagley, M. C., et al. (2000). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Journal of the American Chemical Society.

  • Engle, K. M., & Chen, J. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and -Free Systems. The Journal of Organic Chemistry.

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.

  • Engle, K. M., & Chen, J. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry.

  • Gurbanov, A. V., et al. (2022). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. ResearchGate.

  • Lee, J., et al. (2025). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. ACS Catalysis.

  • Wikipedia. Nucleophilic aromatic substitution.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Sigma-Aldrich. Cross-Coupling Catalysts.

  • orthocresol. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.

  • Stokes, C., et al. (2012). Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Moody, C. J., et al. (2008). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron.

  • Thermo Scientific Chemicals. 3-Amino-2,6-dichloropyridine, 97% 5 g.

  • Organic Chemistry Portal. Suzuki Coupling.

  • PubChem. 3-Amino-2,6-dichloro-4-methylpyridine.

  • Spencer, J., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate.

  • Yathirajan, H. S., et al. (2011). 3,5-Dichloro-6-methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online.

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.

  • Wölfling, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank.

  • Mir, S. A., et al. (2022). TFA-mediated stereoselective aza-Michael addition for the synthesis of 3β-arylamine derivatives of withaferin A and evaluation of their anticancer potential. Steroids.

Sources

Validation & Comparative

A Guide to the In Silico and Experimental Validation of 1H and 13C NMR Chemical Shifts for 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution.[1] This guide provides an in-depth comparison and validation of the ¹H and ¹³C NMR chemical shifts for the novel compound 2,6-Dichloro-5-methylpyridin-3-amine. In the absence of established experimental data in the public domain, this guide will focus on the in silico prediction of its NMR spectra and the methodologies for its future experimental validation.

The validation of NMR chemical shifts is a critical step to ensure the reliability of structural assignments.[2][3] This process involves comparing experimental data with predicted values and utilizing a suite of 1D and 2D NMR experiments to unambiguously assign each signal to a specific nucleus within the molecule.[4][5]

Predicted ¹H and ¹³C NMR Data for 2,6-Dichloro-5-methylpyridin-3-amine

The chemical structure of 2,6-Dichloro-5-methylpyridin-3-amine, with the IUPAC numbering, is shown below. The predicted ¹H and ¹³C NMR chemical shifts were generated using advanced computational algorithms that consider the effects of the various substituents on the pyridine ring.[6][7][8]

Structure of 2,6-Dichloro-5-methylpyridin-3-amine

Caption: Molecular structure of 2,6-Dichloro-5-methylpyridin-3-amine with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2,6-Dichloro-5-methylpyridin-3-amine is expected to show three distinct signals. The solvent for this prediction is CDCl₃.

ProtonPredicted Chemical Shift (δ) in ppmPredicted Multiplicity
H4~ 7.3 - 7.6Singlet (s)
NH₂~ 3.5 - 4.5Broad Singlet (br s)
CH₃~ 2.2 - 2.4Singlet (s)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2,6-Dichloro-5-methylpyridin-3-amine is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The solvent for this prediction is CDCl₃.

CarbonPredicted Chemical Shift (δ) in ppm
C2~ 145 - 150
C3~ 135 - 140
C4~ 125 - 130
C5~ 120 - 125
C6~ 148 - 153
CH₃~ 15 - 20

Note: These predictions are based on computational models and should be confirmed by experimental data.[9]

Validation and Interpretation of NMR Data

The validation of the predicted, and subsequently the experimental, NMR data relies on a thorough understanding of the electronic effects of the substituents on the pyridine ring and the application of various NMR techniques.

Substituent Effects on Chemical Shifts
  • Chlorine Atoms (at C2 and C6): As electronegative halogens, the chlorine atoms are expected to exert a strong electron-withdrawing inductive effect (-I), which deshields the directly attached carbons (C2 and C6), causing them to resonate at a lower field (higher ppm).

  • Amino Group (at C3): The amino group is a strong electron-donating group through resonance (+M effect) and a weaker electron-withdrawing group through induction (-I effect). The net effect is an increased electron density at the ortho (C2, C4) and para (C6) positions, leading to an upfield shift (lower ppm) for these carbons. However, the presence of the two chlorine atoms will significantly modulate this effect. The protons of the amino group are exchangeable and will appear as a broad signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

  • Methyl Group (at C5): The methyl group is a weak electron-donating group through induction (+I effect), which will cause a slight shielding (upfield shift) of the attached carbon (C5) and other carbons in the ring.

Experimental Workflow for NMR Data Validation

A comprehensive validation of the structure of 2,6-Dichloro-5-methylpyridin-3-amine would involve a series of 1D and 2D NMR experiments.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation A 1D ¹H NMR F Assign Proton Signals A->F B 1D ¹³C NMR & DEPT G Assign Carbon Signals B->G C 2D COSY C->F D 2D HSQC H Confirm C-H Connectivity D->H E 2D HMBC I Confirm Long-Range C-H Connectivity E->I F->H G->H H->I J Compare with Predicted Data I->J K Final Structure Confirmation J->K

Caption: Workflow for the experimental validation of the structure of 2,6-Dichloro-5-methylpyridin-3-amine using a suite of NMR experiments.

  • 1D ¹H NMR: Provides information on the number of different types of protons and their local electronic environment.

  • 1D ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments (DEPT-90 and DEPT-135) help distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would primarily be used to confirm the absence of H-H coupling for the isolated aromatic proton.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Experimental Protocols

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2,6-Dichloro-5-methylpyridin-3-amine.[10][11][12][13]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,6-Dichloro-5-methylpyridin-3-amine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, so it should be reported.

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate sensitivity (can range from hundreds to thousands depending on the sample concentration).

  • 2D NMR Acquisition:

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize the spectral widths and number of increments in the indirect dimension to achieve the desired resolution.

Conclusion

The structural elucidation of novel compounds like 2,6-Dichloro-5-methylpyridin-3-amine is a systematic process that begins with the prediction of its spectral properties and culminates in the acquisition and rigorous analysis of experimental data. This guide provides a framework for both the in silico analysis and the experimental validation of its ¹H and ¹³C NMR chemical shifts. By following the outlined protocols and employing a multi-faceted NMR approach, researchers can confidently confirm the structure of this and other new chemical entities, ensuring the integrity and reproducibility of their scientific findings.

References

  • Bahrami, A., et al. (2010). Validation of archived chemical shifts through atomic coordinates. Proteins: Structure, Function, and Bioinformatics, 78(14), 3031-3040. Available at: [Link]

  • Das, D., & Kümmerle, R. (2016). Probabilistic Validation of Protein NMR Chemical Shift Assignments. Journal of Biomolecular NMR, 64(2), 135-143. Available at: [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. Available at: [Link]

  • Johnson, B. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of California, Irvine. Available at: [Link]

  • Kaplan, M. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Kowalewski, J., & Mäler, L. (2006).
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • R-NMR. (n.d.). SOP for liquid state NMR. Available at: [Link]

  • Paton, R. S., & Guan, Y. (n.d.). CASCADE - Chemical Shift Calculation with Deep learning. Colorado State University. Available at: [Link]

  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(2), 99-103. Available at: [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Williamson, R. T., & Buevich, A. V. (2017). The Evolving Landscape of NMR Structural Elucidation. Journal of Organic Chemistry, 82(19), 9865-9885. Available at: [Link]

  • Wishart, D. S. (2011). Probabilistic Approach for protein NMR Assignment Validation (PANAV). Wikipedia. Available at: [Link]

  • Vendruscolo, M. (2012). Protein Structure Validation Using Side-Chain Chemical Shifts. Structure, 20(3), 369-377. Available at: [Link]

  • Varian, Inc. (n.d.). NMR Data Acquisition and Processing Procedure. Available at: [Link]

  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Available at: [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Available at: [Link]

  • MacMillan, J. B., & Liu, Y. (2020). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. Available at: [Link]

  • Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]

  • Abraham, R. J., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 40(12), 757-763. Available at: [Link]

Sources

Mass spectrometry fragmentation pathways of 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,6-Dichloro-5-methylpyridin-3-amine and Alternative Analytical Approaches

For researchers and professionals in drug development and analytical chemistry, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of safety, efficacy, and quality control. 2,6-Dichloro-5-methylpyridin-3-amine (C₆H₆Cl₂N₂, MW: 177.03 g/mol ) is a substituted pyridine, a class of compounds integral to pharmaceuticals and agrochemicals.[1][2] Mass spectrometry, particularly under electron ionization (EI), stands as a primary tool for identifying such molecules by analyzing their unique fragmentation patterns.[3]

This guide provides an in-depth analysis of the proposed mass spectrometry fragmentation pathways of 2,6-Dichloro-5-methylpyridin-3-amine. As a self-validating system, the combination of the molecular ion's mass, its distinct isotopic signature from two chlorine atoms, and logical neutral losses provides high confidence in structural assignments. We will explain the causality behind the fragmentation, compare the technique with alternative analytical methodologies like High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (MS/MS), and provide detailed experimental protocols for practical application.

Electron ionization at a standard energy of 70 eV imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[3] The fragmentation of substituted pyridines is heavily influenced by the nature and position of its substituents, often involving the loss of small neutral molecules or radicals, followed by the cleavage of the pyridine ring itself.[3][4] For 2,6-Dichloro-5-methylpyridin-3-amine, the fragmentation is predicted to be driven by the presence of chloro, methyl, and amino groups on the stable pyridine ring.

The initial ionization event forms the molecular ion radical (M⁺•) at an m/z corresponding to the molecule's mass. A key validation feature for this compound is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks: M⁺• (containing two ³⁵Cl atoms), (M+2)⁺• (one ³⁵Cl and one ³⁷Cl), and (M+4)⁺• (two ³⁷Cl) in an approximate ratio of 9:6:1.

Key Predicted Fragmentation Steps:

  • Loss of a Chlorine Radical (•Cl): A common initial fragmentation for chlorinated aromatic compounds is the cleavage of a C-Cl bond, expelling a chlorine radical. This is a favored pathway as it results in a relatively stable even-electron cation.[5]

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage next to the aromatic ring can lead to the loss of the methyl group as a radical.[6] This is a characteristic fragmentation for methylated aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN): A hallmark of pyridine ring fragmentation is the elimination of a neutral molecule of HCN (27 u).[7] This often occurs after initial losses from the substituents.

  • Loss of Hydrogen Chloride (HCl): The presence of an amino group adjacent to a chlorine atom can facilitate the elimination of a neutral HCl molecule.

These primary fragmentation events lead to a series of daughter ions that provide a comprehensive structural confirmation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation cascade for 2,6-Dichloro-5-methylpyridin-3-amine under electron ionization.

Fragmentation_Pathway M C₆H₆Cl₂N₂⁺• m/z 177/179/181 (Molecular Ion) F1 C₆H₆ClN₂⁺ m/z 142/144 (Loss of •Cl) M->F1 - •Cl F2 C₅H₃Cl₂N₂⁺ m/z 162/164/166 (Loss of •CH₃) M->F2 - •CH₃ F3 C₅H₄N⁺ m/z 78 F1->F3 - HCl - HCN F4 C₅H₅ClN⁺• m/z 112/114 F2->F4 - HCN Analytical_Workflow cluster_0 Analytical Goal cluster_1 Recommended Method Goal1 Structural ID / Purity Method1 GC-EI-MS Goal1->Method1 Goal2 Quantification (High Conc.) Method2 HPLC-UV Goal2->Method2 Goal3 Quantification (Trace Level) Method3 LC-MS/MS Goal3->Method3

Sources

Comparative Biological Activity of 2,6-Dichloro-5-methylpyridin-3-amine Analogs: A Guide to Hinge-Binding Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,6-dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7) and its structural analogs represent a highly privileged class of scaffolds in modern medicinal chemistry. While the base compound is frequently utilized as a synthetic intermediate, its functionalized derivatives are potent biological effectors, primarily acting as ATP-competitive hinge binders in kinase inhibitors (e.g., targeting Mps1, PI3Kβ, and IRAK4)[1][2][3].

This guide provides a comprehensive, objective comparison of the biological activity of these analogs. By analyzing the mechanistic causality behind structural substitutions and detailing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals evaluating aminopyridine-based therapeutics.

Mechanistic Causality in Scaffold Substitution

To understand the comparative biological activity of these analogs, one must first analyze the physical chemistry of the 2,6-dichloro-5-methylpyridin-3-amine core. The biological efficacy of this scaffold is dictated by three critical structural vectors:

  • The Pyridine Nitrogen (Hinge Acceptor): In kinase targets, the pyridine nitrogen acts as a crucial hydrogen-bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Val848 in PI3Kβ or Met265 in IRAK4) [2].

  • Halogenation at Positions 2 and 6 (pKa Modulation): The basicity of the pyridine nitrogen is a double-edged sword. High basicity improves target affinity but leads to poor membrane permeability and high hERG channel liability (cardiotoxicity). The electron-withdrawing chlorine atoms at the 2- and 6-positions inductively lower the conjugate acid pKa​ of the pyridine nitrogen to an optimal physiological range (approx. 4.5–5.5). This specific modification restores forward permeability and reduces off-target toxicity [2].

  • The 5-Methyl Group (Steric Vector): Small alkyl groups on the hinge-binding core project into the kinase "gatekeeper" or specificity pockets. The 5-methyl substitution provides favorable van der Waals interactions that enhance kinome selectivity, preventing the analog from binding to off-target kinases with bulkier gatekeeper residues.

G Stimulus Upstream Signal (ATP/Cytokines) Kinase Target Kinase (e.g., Mps1/IRAK4) Stimulus->Kinase Activates Downstream Downstream Effector (Phosphorylation) Kinase->Downstream Phosphorylates Analog Aminopyridine Analog (Hinge Binder) Analog->Kinase Competitive Inhibition Response Cellular Response (Proliferation) Downstream->Response Induces

Fig 1. Mechanism of action for aminopyridine analogs as ATP-competitive kinase hinge binders.

Comparative Biological Activity Data

The evolution of the 2,6-dichloro-5-methylpyridin-3-amine scaffold has led to several highly optimized analogs. The table below summarizes the quantitative biological performance of these derivatives across different therapeutic kinase targets.

Analog Class / DerivativeTarget KinaseHinge-Binding MotifBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Structural Advantage
Base Scaffold (CAS 58596-89-7)N/A3-amino-2,6-dichloropyridine>10,000>10,000Synthetic intermediate; lacks extended pharmacophore.
Analog A (Mps1 Lead 19c)Mps1 (TTK)2,6-disubstituted aminopyridine5.326Extremely high kinome selectivity (clean against 287 kinases) [1].
Analog B (PI3Kβ Lead 18)PI3Kβ2-amino-3-chloropyridine19N/ATwo-point hinge binding; Cl substitution optimizes pKa​ for permeability [2].
Analog C (IRAK4 Lead 5)IRAK4Pyridinyl-thiadiazole< 1.012Noncanonical sulfur-hinge interaction; reduced hERG liability [3].

Data Synthesis: Analog A demonstrates how elaboration at the 2- and 6-positions of the aminopyridine core yields exceptional selectivity for Mps1, directly correlating with antiproliferative activity in A549 lung carcinoma cells[1]. Analog C highlights a paradigm shift: utilizing the aminopyridine core to support a noncanonical thiadiazole hinge binder, pushing biochemical potency below 1 nM while maintaining a safe cardiovascular profile[3].

Self-Validating Experimental Protocols

To objectively verify the biological activity of these analogs, researchers must employ robust, self-validating assay systems. Below is the gold-standard methodology for evaluating the biochemical IC₅₀ of aminopyridine analogs using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

High-Throughput TR-FRET Kinase Assay Validation

This protocol is designed with internal causality checks to ensure that the data generated is an artifact-free representation of true biological binding.

Step 1: Compound Preparation (Acoustic Dispensing)

  • Action: Prepare a 10-point, 3-fold serial dilution of the aminopyridine analogs in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 555) to transfer 100 nL of compound into a 384-well assay plate.

  • Causality: Acoustic dispensing eliminates physical tip carryover. Keeping the transfer volume at 100 nL ensures the final assay DMSO concentration remains ≤1% , preventing solvent-induced enzyme denaturation.

Step 2: Enzyme Pre-Incubation

  • Action: Add 5 µL of the target kinase (e.g., IRAK4) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes.

  • Causality: Aminopyridine analogs often exhibit slow-binding kinetics due to induced-fit mechanisms in the kinase specificity pocket. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium before substrate competition begins, preventing artificially inflated IC₅₀ values.

Step 3: Reaction Initiation

  • Action: Add 5 µL of a master mix containing ATP and a biotinylated peptide substrate. Crucial: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ ) for the specific kinase.

  • Causality: Setting [ATP]=Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders. If ATP is too high, the assay will fail to detect potent inhibitors; if too low, the signal window collapses.

Step 4: Signal Detection

  • Action: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on an EnVision multimode reader.

  • Causality: EDTA chelates Mg2+ , instantly halting kinase activity. The TR-FRET pair provides a ratiometric readout (Emission 665 nm / 615 nm). This ratiometric approach is self-validating because it mathematically normalizes well-to-well volume variations and cancels out compound auto-fluorescence.

Step 5: Quality Control (The Z'-Factor)

  • Action: Calculate the Z'-factor for every assay plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: A Z'-factor >0.5 mathematically guarantees sufficient statistical separation between the positive controls (DMSO only, max activity) and negative controls (no enzyme, min activity), validating the assay's integrity for IC₅₀ curve fitting.

Workflow Step1 1. Compound Prep Acoustic dispensing in DMSO Step2 2. Enzyme Incubation Pre-incubate to equilibrium Step1->Step2 Prevents carryover Step3 3. Reaction Initiation Add ATP at Km & Substrate Step2->Step3 30 min, RT Step4 4. Signal Detection TR-FRET ratiometric readout Step3->Step4 60 min, RT Step5 Step5 Step4->Step5 Normalizes auto-fluorescence

Fig 2. Self-validating TR-FRET experimental workflow for evaluating kinase inhibitor analogs.

References

  • Title: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (PMC) URL: [Link]

  • Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dichloro-5-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2,6-Dichloro-5-methylpyridin-3-amine

As a Senior Application Scientist, I frequently consult on the safe integration of highly potent active pharmaceutical ingredients (APIs) and toxic intermediates into laboratory workflows. 2,6-Dichloro-5-methylpyridin-3-amine (CAS: 58596-89-7) is a critical halogenated building block in drug development, but it presents severe acute toxicity risks across all exposure routes. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your operational and disposal plans are rooted in scientific causality and rigorous safety standards.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the substance. The presence of two chlorine atoms on the pyridine ring significantly alters its biological and chemical reactivity.

PropertyValueMechanistic Implication
CAS Number 58596-89-7Unique identifier for safety data sheet (SDS) tracking and inventory compliance.
Physical Form Solid (Purity ≥95%)Prone to aerosolization and invisible dust generation during transfer.
Hazard Codes H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.
Lipophilicity High (Halogenated)The dichloro-substitution enhances skin permeation, making dermal exposure (H311) a critical, rapid-onset risk[1].
Storage 2-8°C, Inert, DarkSusceptible to photo-oxidation. Condensation upon cold removal can cause degradation of the amine group[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for H311/H331 designated compounds. The following matrix is designed to create a multi-layered barrier system based on the specific permeation risks of halogenated pyridines[1][3].

PPE ComponentSpecificationCausality & Validation
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Causality: Halogenated pyridines rapidly permeate standard thin latex. Validation: Perform a pneumatic inflation test on outer gloves prior to donning; discard immediately if pressure drops[3].
Eye/Face Chemical splash goggles (ANSI Z87.1) + Face shield.Causality: Airborne dust can dissolve in ocular fluid, leading to systemic absorption. Validation: Ensure a complete seal around the orbital bone; standard safety glasses are strictly prohibited[1].
Body Protection Tyvek® disposable sleeves over a flame-retardant lab coat.Causality: Prevents accumulation of toxic dust on reusable fabric. Validation: Sleeves must overlap the inner glove cuff and be secured/taped if necessary[3].
Respiratory Handled strictly in a Class II Type B2 BSC or hard-ducted fume hood.Causality: Mitigates the H331 (inhalation) risk from volatilization or dust[1]. Validation: Verify face velocity (80-120 fpm) using the digital monitor before opening the vial[3].

Operational Workflow: Step-by-Step Handling Protocol

The following protocol ensures that every action is verified before proceeding, minimizing the risk of exposure and preserving the integrity of the chemical.

G N1 1. Pre-Operation Validation Verify Hood Flow & PPE Integrity N2 2. Thermal Equilibration Warm to RT in Desiccator N1->N2 Face Velocity >100 fpm N3 3. Inert Transfer & Weighing Minimize Dust Generation N2->N3 Prevents Condensation N4 4. Closed-System Reaction Execute Synthesis N3->N4 Ar/N2 Atmosphere N5 5. Decontamination & Disposal Halogenated Waste Segregation N4->N5 Quench & Wash

Caption: Operational workflow for handling highly toxic halogenated pyridines.

Step 1: Environmental Validation

  • Action: Activate the fume hood and purge the analytical balance with an anti-static gun.

  • Causality: Static electricity causes fine chemical powders to repel and aerosolize, increasing inhalation risks.

  • Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. It must pull steadily inward, visually confirming negative pressure[3].

Step 2: Cold-Chain Equilibration

  • Action: Transfer the sealed vial of 2,6-Dichloro-5-methylpyridin-3-amine from the 2-8°C refrigerator into a vacuum desiccator inside the fume hood[2].

  • Causality: Opening a cold vial in ambient air causes instantaneous moisture condensation, which degrades the amine and complicates accurate weighing.

  • Validation: Wait 30 minutes. The vial exterior must be completely dry and at room temperature before breaking the seal.

Step 3: Weighing and Solubilization

  • Action: Tare an anti-static weighing boat. Use a dedicated micro-spatula to transfer the solid. Immediately dissolve the weighed solid in the target solvent (e.g., anhydrous dichloromethane or DMF) before removing it from the balance enclosure.

  • Causality: Handling the compound as a solution rather than a powder eliminates the H331 dust inhalation hazard for all subsequent steps.

  • Validation: The balance reading must stabilize within 3 seconds. Continuous drifting indicates micro-drafts that could spread toxic dust.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, immediate and calculated action is required.

  • Dust Suppression (Do NOT dry sweep): Dry sweeping aerosolizes the API. Immediately cover the spilled solid with absorbent pads lightly dampened with a high-boiling solvent (e.g., polyethylene glycol or a mild surfactant/water mix) to trap the dust[1].

  • Collection: Use a non-sparking plastic scoop to transfer the dampened mass into a pre-labeled, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 1% Alconox® detergent solution. Causality: Because the compound is highly lipophilic, water alone will not solubilize or remove the residue. The surfactant micelles encapsulate the halogenated pyridine for safe wiping.

  • Validation: Perform a dry wipe test on the surface using a UV light (if the compound fluoresces) or submit a swab for HPLC analysis before declaring the hood clean and safe for general use.

Waste Disposal Plan

Improper disposal of halogenated amines can lead to environmental toxicity and dangerous cross-reactions in waste carboys[1][3].

  • Segregation: All liquid waste containing 2,6-Dichloro-5-methylpyridin-3-amine must be strictly segregated into a "Halogenated Organic Waste" container.

  • Incompatibility Warning: Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids. Causality: The amine group can undergo violent exothermic oxidation, and acid-base reactions can generate heat, potentially volatilizing the toxic compound[1].

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be double-bagged in 6-mil polyethylene bags, labeled with the specific CAS number (58596-89-7) and the GHS "Skull and Crossbones" pictogram, and sent for high-temperature incineration.

References[1] 2,6-Dichloro-5-methylpyridin-3-amine | 58596-89-7, Sigma-Aldrich. Available Here[3] 58596-89-7 | 2,6-Dichloro-5-methylpyridin-3-amine, BLD Pharm. Available Here[2] General Safety Handling Consideration, Alfa Chemistry. Available Here[4] Handling Chemicals of Low to Moderate Toxicity, WCMC EHS (Cornell University). Available Here

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-5-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-5-methylpyridin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.